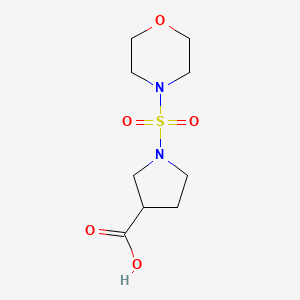

![molecular formula C8H10N4OS B2676851 6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878065-94-2](/img/structure/B2676851.png)

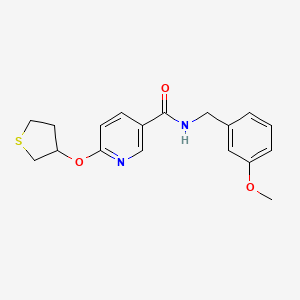

6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

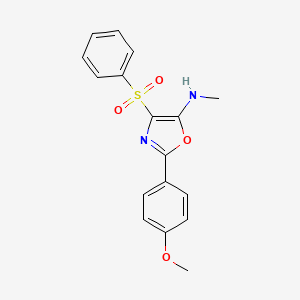

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of high pure Ticagrelor, an anti-platelet drug substance, involves N-alkylation of compound 6 and 7 with commercially available reagent/base like DBU, TEA and ethanol used as a solvent . Another study reported the synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones via directed lithiation of 2-substituted 5-aminopyridine derivatives .Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted in several studies. For example, the characteristics of Five-amino-4,6-dichloro-2-(propylthio) pyrimidine (5ADCPP) were studied using vibrational spectroscopic techniques including spectroscopy in the FT-IR, FT-Raman, and UV-Visible ranges .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones involved directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines with BuLi–TMEDA in diethyl ether at –10 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the characteristics of Five-amino-4,6-dichloro-2-(propylthio) pyrimidine (5ADCPP) were studied using various techniques .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A novel series of derivatives, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were synthesized via a single-step condensation process. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, with structure-activity relationship discussions highlighting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

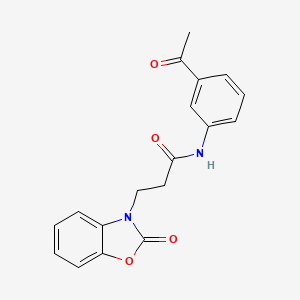

Antimicrobial Applications

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine-4-one derivatives, incorporating them physically into polyurethane varnish and printing ink paste for surface coating. These compounds exhibited significant antimicrobial effects against various microbial strains, demonstrating their utility as antimicrobial additives (El‐Wahab et al., 2015).

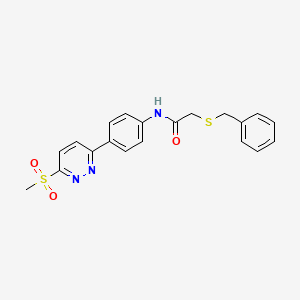

Anticancer Agents and mTOR Inhibitors

The microwave-assisted synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones was explored for their application as anticancer agents. One compound, in particular, showed significant anticancer activity through apoptosis and inhibition of mTOR, underscoring the therapeutic potential of these derivatives (Reddy et al., 2014).

Herbicidal Activity

A series of 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones demonstrated good inhibition activities against the root growth of Brassica napus and Echinochloa crus-galli, indicating their potential as novel herbicides (Luo et al., 2017).

Antimicrobial and Antibacterial Agents

Derivatives of 6-phenylpyrazolo[3,4-d]pyrimidin-4-ones were found to inhibit DNA polymerase III of Staphlococcus aureus and other Gram-positive bacteria. This discovery presents a new class of antimicrobials with promising activities against these bacteria, highlighting the potential medical applications of these compounds (Ali et al., 2003).

Mecanismo De Acción

The mechanism of action of similar compounds has been investigated. For example, Ticagrelor is a platelet inhibitor with the chemical name (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5 (propylthio)-3H-[1,2,3]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol .

Safety and Hazards

Direcciones Futuras

The future directions for the study of these compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, their potential applications in various fields such as medicine could be investigated .

Propiedades

IUPAC Name |

6-propylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4OS/c1-2-3-14-8-10-6-5(4-9-12-6)7(13)11-8/h4H,2-3H2,1H3,(H2,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXWMVZWQIUZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C=NN2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2676770.png)

![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)

![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)